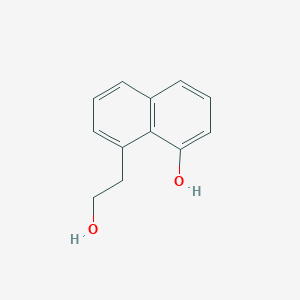
8-(2-Hydroxyethyl)-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Hydroxyethyl)-1-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group (-OH) attached to the naphthalene ring and an additional hydroxyethyl group (-CH2CH2OH) at the 8th position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxyethyl)-1-naphthol typically involves the reaction of 1-naphthol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Materials: 1-naphthol and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: 1-naphthol is dissolved in a suitable solvent, and ethylene oxide is slowly added to the solution while maintaining the reaction temperature. The reaction mixture is then stirred for a specific period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(2-Hydroxyethyl)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro-8-(2-hydroxyethyl)-1-naphthol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
8-(2-Hydroxyethyl)-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(2-Hydroxyethyl)-1-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Lacks the hydroxyethyl group, making it less hydrophilic.
2-Naphthol: Similar structure but with the hydroxyl group at the 2nd position.
8-Hydroxyquinoline: Contains a quinoline ring instead of a naphthalene ring.
Uniqueness
8-(2-Hydroxyethyl)-1-naphthol is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
8-(2-hydroxyethyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c13-8-7-10-4-1-3-9-5-2-6-11(14)12(9)10/h1-6,13-14H,7-8H2 |
InChI Key |
CVVRBBHEZFXMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCO)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















